molecular formula C8H6ClFO2S B14022356 6-Chloro-2-fluoro-3-(methylthio)benzoic acid

6-Chloro-2-fluoro-3-(methylthio)benzoic acid

Cat. No.: B14022356
M. Wt: 220.65 g/mol
InChI Key: PCNCCLVVRSLGSU-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-(methylthio)benzoic acid is a halogenated benzoic acid derivative featuring a chloro group at position 6, a fluoro group at position 2, and a methylthio (-SCH₃) substituent at position 2. The compound’s electronic and steric profile is influenced by the electron-withdrawing chloro and fluoro groups, as well as the moderately electron-donating methylthio group, which may modulate acidity, solubility, and reactivity compared to simpler benzoic acids .

Properties

Molecular Formula

C8H6ClFO2S

Molecular Weight

220.65 g/mol

IUPAC Name

6-chloro-2-fluoro-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H6ClFO2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

PCNCCLVVRSLGSU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)Cl)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the chloro and fluoro substituents through electrophilic aromatic substitution reactions. The methylthio group can be introduced via nucleophilic substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated benzoic acid derivatives.

    Substitution: Amino or thiol-substituted benzoic acids.

Scientific Research Applications

6-Chloro-2-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The presence of halogen and methylthio groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Acidity : The methylthio group’s weaker electron-donating effect compared to methoxy (-OCH₃) likely results in a lower pKa (~2.0) than the methoxy analog (estimated ~3.5) .
  • Thermal Stability : The methyl-substituted analog (m.p. 135–136°C) suggests that bulky substituents may stabilize crystalline structures .

Industrial and Environmental Considerations

  • Extraction Efficiency : Benzoic acid derivatives with higher distribution coefficients (e.g., due to lipophilic groups like -SCH₃) are extracted more rapidly in emulsion liquid membrane systems compared to polar analogs like acetic acid .
  • For example, 6-Chloro-2-fluoro-3-methylbenzoyl chloride is classified as corrosive (GHS H315/H319/H335) , suggesting similar precautions for the methylthio derivative.

Biological Activity

6-Chloro-2-fluoro-3-(methylthio)benzoic acid is an aromatic compound characterized by the presence of a chlorine atom, a fluorine atom, and a methylthio group attached to a benzoic acid framework. Its molecular formula is C9H8ClFOSC_9H_8ClFOS with a molecular weight of approximately 188.59 g/mol. This compound exhibits unique properties due to its halogen and sulfur functionalities, which can significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. Comparative analysis with structurally similar compounds reveals:

Compound NameMolecular FormulaKey Features
6-Chloro-2-fluoro-3-methylbenzoic acidC8H6ClFO2Lacks sulfur; primarily used in pharmaceuticals.
2-Fluoro-6-methylbenzoic acidC8H7FO2Different halogen positioning; potential use in agrochemicals.
4-Chloro-3-methylbenzoic acidC8H9ClO2Chlorine at para position; used in organic synthesis.
3-Methylthiobenzoic acidC8H9OSContains only sulfur; used in various organic reactions.

The presence of both halogen and methylthio groups may enhance lipophilicity and facilitate membrane penetration, potentially increasing bioavailability and efficacy.

Antimicrobial Activity

A study investigated the antibacterial properties of various benzoic acid derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound could inhibit specific enzymes involved in inflammatory pathways. In vitro assays demonstrated that the compound reduced enzyme activity by over 50% at concentrations below 100 µM, indicating strong potential for anti-inflammatory applications .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies show that this compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Toxicological assessments indicated low acute toxicity levels, with no significant adverse effects observed at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-fluoro-3-(methylthio)benzoic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation, thioether formation, and carboxylation. For example, fluorination can be achieved via nucleophilic aromatic substitution using KF under anhydrous conditions , while methylthio groups may be introduced via thiol-Mitsunobu reactions . Reaction temperature and solvent polarity significantly affect regioselectivity; polar aprotic solvents (e.g., DMF) enhance halogen retention, whereas elevated temperatures may promote undesired side reactions like dehalogenation. Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : To assess purity (>95% by area normalization) with a C18 column and UV detection at 254 nm .
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorine’s deshielding effect at ~-110 ppm in 19^19F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at 234.99 m/z) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in analyzing the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation tests:
  • Acidic/alkaline hydrolysis : Monitor via HPLC for decomposition products (e.g., loss of methylthio group at pH >10) .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability; fluorine substituents may enhance thermal resistance but increase sensitivity to hydrolysis .
  • Contradiction Note : Discrepancies in stability data may arise from solvent interactions (e.g., DMSO stabilizing thioether bonds) .

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate with:
  • X-ray Crystallography : Definitive confirmation of substituent positions and bond angles .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
  • Isotopic Labeling : Use 2^2H or 13^13C-labeled precursors to trace reaction pathways and validate assignments .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack. For example, the electron-withdrawing chloro and fluoro groups lower LUMO energy, increasing reactivity at the carboxylate position .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict hydrolysis rates .

Key Considerations for Researchers

  • Synthetic Optimization : Prioritize protecting-group strategies for the carboxylate moiety during halogenation steps to avoid side reactions .
  • Data Reproducibility : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to mitigate batch-to-batch variability .
  • Regulatory Compliance : Adhere to ECHA guidelines for handling halogenated aromatics, including waste disposal protocols .

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